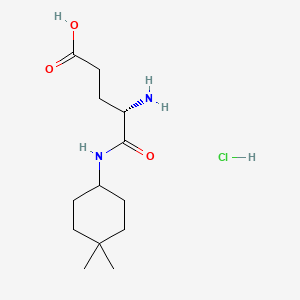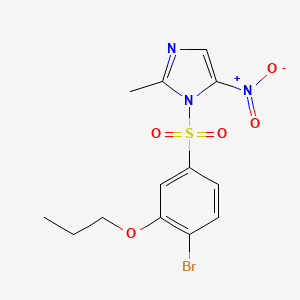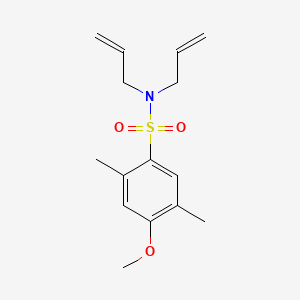
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide, also known as BDBSS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide inhibits the activity of CA IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is essential for tumor cell survival. Inhibition of CA IX also leads to acidification of the tumor microenvironment, which further reduces tumor growth and metastasis.
Biochemical and Physiological Effects:
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been shown to have minimal toxicity and is well-tolerated in animal studies. It has been shown to reduce tumor growth and metastasis in several types of cancer, including breast, lung, and colon cancer. 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide is relatively easy to synthesize and has a high purity yield. It has been shown to be well-tolerated in animal studies and has minimal toxicity. However, 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide is not very soluble in water, which may limit its applications in certain experiments. Additionally, more research is needed to determine the optimal dosage and administration of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide for therapeutic applications.
Direcciones Futuras
There are several future directions for the research and development of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide. One potential direction is the development of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the exploration of the mechanism of action of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide and its potential applications in other diseases. Additionally, more research is needed to determine the optimal dosage and administration of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide for therapeutic applications.
Métodos De Síntesis
Several methods have been reported for the synthesis of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide. One of the most common methods involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base. The reaction yields 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide as a white solid with a yield of around 50-60%. Other methods involve the use of different bases and solvents, but the yield and purity of the final product remain similar.
Aplicaciones Científicas De Investigación
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been studied for its potential applications in drug development. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in several types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making it an attractive target for cancer therapy.
Propiedades
IUPAC Name |
4-bromo-2,5-dimethyl-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2S/c1-9(2)16(10(3)4)19(17,18)14-8-11(5)13(15)7-12(14)6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSULWISCVDHOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
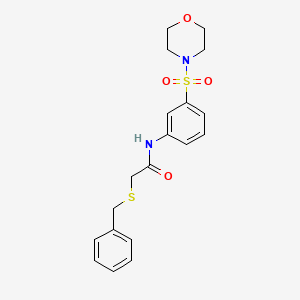
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
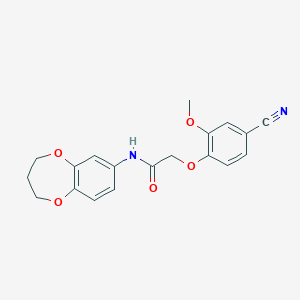
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
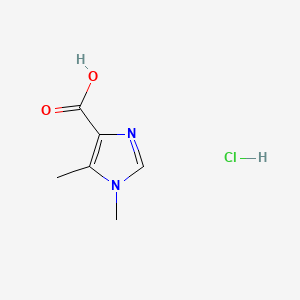
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)

